4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
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Overview
Description
4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common synthetic route starts with the cyclization of a pyridine derivative with an appropriate amine under acidic conditions. The reaction conditions often involve the use of glacial acetic acid and heating . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets, such as FGFRs. By binding to these receptors, it can block the signaling pathways involved in cell proliferation and survival, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context and target cells .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: Known for their biological activities and potential therapeutic applications.
1H-pyrrolo[2,3-c]pyridines: Studied for their anti-cancer properties and as kinase inhibitors.
Compared to these compounds, 4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific substitution pattern and its potent activity against FGFRs, making it a promising candidate for further development in cancer therapy .
Properties
CAS No. |
920960-14-1 |
---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C14H13N5O/c15-13(20)11-8-19-14-10(3-5-17-14)12(11)18-7-9-2-1-4-16-6-9/h1-6,8H,7H2,(H2,15,20)(H2,17,18,19) |
InChI Key |
UFCJAJRASLGSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C3C=CNC3=NC=C2C(=O)N |
Origin of Product |
United States |
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